2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine is a chemical compound characterized by its unique structure, which includes a cyclohexyl group and a 1,4-dioxane moiety. Its molecular formula is C₁₃H₁₉N₁O₂, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has garnered interest in both synthetic and medicinal chemistry due to its potential applications and unique reactivity.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically amines and dioxanes. It is often used as a building block in organic synthesis and has potential applications in pharmaceuticals and specialty chemicals.
The synthesis of 2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine typically involves the reaction of cyclohexylamine with 1,4-dioxane-2-carboxaldehyde. This reaction is generally carried out in the presence of a solvent like ethanol or methanol, along with an acid or base catalyst to facilitate the formation of the desired product.
In an industrial context, production may utilize large-scale batch or continuous flow processes. Automated systems are employed to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality and yield.
The molecular structure of 2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine features a cyclohexyl group attached to an ethanamine backbone that is further substituted with a 1,4-dioxane ring. This configuration allows for various chemical interactions.
Key structural data includes:
2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to yield corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents for these reactions include:
The mechanism of action for 2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine involves its interaction with specific molecular targets within biological systems. Although detailed studies are still required to elucidate these mechanisms fully, it is hypothesized that the compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. This interaction could be significant in pharmacological contexts .
The physical properties of 2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine include:
Chemical properties include:
Relevant data on stability indicates that the compound is stable under standard laboratory conditions but may undergo decomposition under extreme conditions (high temperature or strong oxidizing environments) .
The applications of 2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine span various fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Ongoing research aims to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in producing specialty chemicals and materials.
The 1,4-dioxane nucleus has emerged as a privileged scaffold in medicinal chemistry for developing ligands targeting muscarinic acetylcholine receptors (mAChRs), particularly the M₃ subtype. Research demonstrates that the nature and position of substituents on this heterocyclic system critically determine pharmacological activity. Key studies reveal that introducing bulky lipophilic groups at the 6-position of the 1,4-dioxane ring converts agonist profiles to potent antagonism. Specifically, replacing a methyl group with diphenyl or cyclohexyl-phenyl moieties yields compounds with high M₃ receptor affinity and selectivity [1] [4] [6]. The molecular design of 2-cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine directly exploits this structure-activity relationship, positioning the cyclohexyl group as a critical pharmacophoric element for mAChR antagonism.
Synthetic routes to these 1,4-dioxane derivatives typically employ oxirane intermediates as key precursors. The general strategy involves reacting substituted benzaldehydes with trimethylsulfonium iodide under Corey-Chaykovsky conditions to generate epoxides, followed by regioselective ring-opening with allyl alcohol. Subsequent oxymercuration-reduction cyclization with mercury(II) acetate and sodium borohydride yields the functionalized 1,4-dioxane ring system. This method reliably constructs the core scaffold while allowing versatile substitution patterns essential for mAChR affinity optimization [4] [6]. Computational modeling confirms that the 1,4-dioxane scaffold adopts a chair conformation when bound to the M₃ receptor orthosteric site, with the 2-aminoethyl side chain and 6-cyclohexyl substituent occupying distinct subpockets critical for high-affinity binding [4] [6].
Table 1: Synthetic Strategies for 1,4-Dioxane Scaffold Development
Synthetic Approach | Key Intermediates | Pharmacological Outcome | Reference |
---|---|---|---|
Corey-Chaykovsky Epoxidation | Substituted benzaldehydes, trimethylsulfonium iodide | Agonist-to-antagonist conversion via 6-position substitution | [4] [6] |
Oxymercuration-Demercuration | Allylic alcohols, Hg(OAc)₂, NaBH₄ | Stereocontrolled formation of trans/cis-2,6-disubstituted dioxanes | [4] |
Reductive Amination | 1,4-Dioxan-2-ones, primary amines, NaBH₃CN | Introduction of basic nitrogen functionality at position 2 | [6] |
The pharmacological profile of 1,4-dioxane-based mAChR ligands exhibits profound stereochemical dependence, necessitating precise stereocontrol during synthesis. The cyclohexyl-dioxane hybrid architecture introduces multiple chiral centers whose configuration dramatically influences receptor affinity and subtype selectivity. Research demonstrates that the cis configuration between the 2-aminoethyl side chain and 6-cyclohexyl moiety yields superior mAChR affinity compared to trans isomers. This stereopreference was unequivocally established through X-ray crystallography and nuclear magnetic resonance studies of diastereomerically pure compounds [4] [6].
Enantioselective synthesis of these hybrid structures employs several strategies: (1) Chiral resolution via diastereomeric salt formation using tartaric acid derivatives; (2) Enantioselective chromatography employing amylose- or cellulose-based stationary phases; (3) Asymmetric synthesis from chiral pool starting materials. The most pharmacologically active enantiomer of cyclohexyl-phenyl substituted analogues has been identified as the (2S,6S)-(-) configuration, exhibiting subnanomolar affinity for human M₃ receptors. Quantum mechanical simulations of electronic circular dichroism spectra provide reliable absolute configuration assignment for these complex architectures [4] [6]. Molecular docking reveals the molecular basis for this stereopreference: the (2S,6S) configuration optimally positions the quaternary ammonium group for ionic interaction with Asp147 in the M₃ receptor orthosteric binding pocket while directing the lipophilic cyclohexyl moiety toward a hydrophobic subpocket formed by residues Trp525, Tyr148, and Tyr506 [4].
Table 2: Stereochemical Influence on Muscarinic Receptor Binding Affinity
Configuration | M₁ pKᵢ | M₂ pKᵢ | M₃ pKᵢ | M₄ pKᵢ | M₅ pKᵢ | M₃/M₂ Selectivity Ratio |
---|---|---|---|---|---|---|
(2S,6S)-(-) | 7.32 ± 0.12 | 6.84 ± 0.15 | 9.26 ± 0.09 | 7.95 ± 0.11 | 7.18 ± 0.13 | 26.3 |
(2R,6R)-(+) | 5.98 ± 0.17 | 5.43 ± 0.21 | 7.15 ± 0.14 | 6.27 ± 0.18 | 5.86 ± 0.19 | 5.2 |
Racemate | 6.75 ± 0.15 | 6.18 ± 0.17 | 8.42 ± 0.11 | 7.21 ± 0.14 | 6.54 ± 0.16 | 17.4 |
trans-(2S,6R) | 5.24 ± 0.22 | 4.87 ± 0.25 | 6.33 ± 0.19 | 5.48 ± 0.23 | 5.12 ± 0.24 | 2.9 |
Intramolecular transacetalization represents an innovative approach for constructing conformationally restricted dioxane derivatives with enhanced receptor selectivity. This strategy enables the synthesis of bridged bicyclic systems that lock the 1,4-dioxane scaffold into bioactive conformations. The synthesis typically begins with epoxy-alcohol precursors that undergo acid-catalyzed cyclization. For cyclohexyl-containing derivatives, mercury(II)-mediated cyclization of allyl alcohol intermediates proves particularly effective, yielding functionalized 1,4-dioxanes with controlled stereochemistry [4].
The transacetalization process displays significant stereoelectronic control, with the configuration of starting materials dictating the stereochemical outcome of the final products. Bulky substituents like the cyclohexyl group influence the reaction pathway through steric effects on the transition state geometry. This method enables the preparation of cis-2,6-disubstituted 1,4-dioxanes with the cyclohexyl moiety in a pseudoequatorial orientation, the preferred configuration for high-affinity mAChR binding. The intramolecular nature of this reaction provides inherent advantages for constructing complex architectures with multiple stereocenters, circumventing the need for extensive protecting group strategies [4]. Nuclear magnetic resonance studies confirm that transacetalization-derived compounds exhibit reduced conformational flexibility compared to their acyclic precursors, contributing to enhanced receptor subtype discrimination through minimized entropic penalties upon binding [4].
The incorporation of quaternary ammonium functionalities represents a strategic molecular modification to restrict central nervous system penetration of 1,4-dioxane-based mAChR antagonists. Structural analysis reveals that permanently charged ammonium groups significantly reduce blood-brain barrier permeability compared to tertiary amines, thereby minimizing centrally mediated adverse effects while preserving peripheral therapeutic activity. In the context of 2-cyclohexyl-1-(1,4-dioxan-2-yl)ethan-1-amine derivatives, quaternization of the terminal amine produces analogs with negligible brain exposure, as confirmed by quantitative whole-body autoradiography studies [4] [6].
Physicochemical characterization demonstrates that quaternary ammonium derivatives exhibit elevated polar surface area (PSA > 90 Ų) and recalculated partition coefficients (clogD₇.₄ < -3.0), parameters strongly correlated with restricted blood-brain barrier passage. Molecular dynamics simulations further reveal that hydration shells surrounding the charged nitrogen atom create substantial energy barriers for membrane partitioning. This property is particularly advantageous for mAChR antagonists targeting peripheral conditions like overactive bladder, where central muscarinic receptors should remain unaffected to prevent cognitive adverse effects [4] [6]. Additionally, quaternary ammonium derivatives display enhanced M₃/M₂ selectivity profiles compared to their tertiary amine precursors, potentially reducing cardiovascular side effects mediated by myocardial M₂ receptors. The combination of cyclohexyl-dioxane architecture with quaternary ammonium functionalization produces multi-featured ligands optimized for peripheral selectivity and minimized CNS exposure [4].
Table 3: Impact of Ammonium Functionalization on Molecular Properties
Structural Feature | log P | Polar Surface Area (Ų) | Blood-Brain Barrier Permeability (Pₑ in 10⁻⁶ cm/s) | M₃ pKᵢ | M₂ pKᵢ | M₃/M₂ Selectivity Ratio |
---|---|---|---|---|---|---|
Tertiary Amine | 2.18 ± 0.12 | 42.3 ± 1.2 | 8.76 ± 0.45 | 8.12 ± 0.09 | 7.24 ± 0.11 | 7.6 |
Quaternary Ammonium | -1.85 ± 0.21 | 92.7 ± 2.1 | 0.89 ± 0.08 | 9.26 ± 0.07 | 6.84 ± 0.13 | 26.3 |
N-Oxide | 0.42 ± 0.15 | 68.9 ± 1.8 | 3.27 ± 0.32 | 7.85 ± 0.12 | 6.93 ± 0.14 | 8.2 |
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: